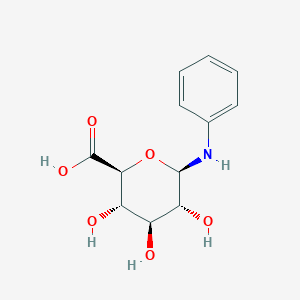

Aniline beta-D-Glucuronide

描述

DL-薄荷醇是一种天然存在的化合物,主要源于芳香植物,特别是通过玉米薄荷油的蒸汽蒸馏获得。它属于单萜类,单萜类是存在于精油中的有机化合物。 DL-薄荷醇以其清凉感和药用特性而闻名,使其成为应用于医药、化妆品和食品等多个行业的通用化合物 .

准备方法

合成路线和反应条件: DL-薄荷醇可以通过多种方法合成。一种常见的合成路线包括百里香酚或香芹酮的氢化。 氢化过程通常使用金属催化剂,例如钯或镍,在高压和高温条件下进行 .

工业生产方法: DL-薄荷醇的工业生产通常涉及从薄荷油或其他薄荷油中结晶薄荷醇。该过程包括油的蒸汽蒸馏,然后冷却和结晶以分离薄荷醇晶体。 另一种方法包括柠檬醛的不对称氢化,然后通过进一步的合成步骤将其转化为薄荷醇 .

化学反应分析

反应类型: DL-薄荷醇会发生各种化学反应,包括:

氧化: DL-薄荷醇可以使用氧化剂(如高锰酸钾或铬酸)氧化为薄荷酮。

还原: 薄荷酮的还原可以使用还原剂(如硼氢化钠)生成 DL-薄荷醇。

常用试剂和条件:

氧化: 高锰酸钾,铬酸。

还原: 硼氢化钠,氢化铝锂。

取代: 乙酸酐,硫酸。

主要产物:

氧化: 薄荷酮。

还原: DL-薄荷醇。

取代: 薄荷醇乙酸酯.

科学研究应用

Scientific Research Applications

-

Cancer Treatment

- Aniline beta-D-glucuronide serves as a prodrug that can be activated by β-glucuronidase, an enzyme often overexpressed in tumor tissues. This activation releases the active drug, allowing for targeted cytotoxic effects on cancer cells while minimizing damage to healthy tissues .

- Studies have demonstrated that conjugating aniline mustard (a cytotoxic agent) with glucuronic acid results in a compound that selectively targets tumors exhibiting high β-glucuronidase activity, thereby enhancing therapeutic efficacy and safety .

-

Biomarker Development

- The activity of β-glucuronidase has been proposed as a biomarker for various diseases, including cancer. Elevated levels of this enzyme can indicate tumor presence and progression, making it a valuable tool for diagnostic purposes . this compound's interaction with this enzyme underscores its relevance in biomarker research.

-

Drug Delivery Systems

- The use of this compound in drug delivery systems is gaining attention due to its ability to improve the targeting of therapeutic agents to specific tissues. For instance, studies have shown that using β-glucuronidase-activated prodrugs can enhance drug delivery in conditions like neonatal jaundice and certain inflammatory diseases .

- Immunotherapy

Data Tables

Case Studies

-

Targeted Cancer Therapy

- A study conducted on rabbits demonstrated the effectiveness of radioiodinated aniline-mustard glucuronide conjugates as potential anticancer agents. The results indicated selective cytotoxicity towards tumor cells while sparing normal tissues, highlighting the promise of this approach in clinical applications .

- β-Glucuronidase Activity Monitoring

- Immunotherapy Applications

作用机制

DL-薄荷醇主要激活皮肤中的冷敏 TRPM8 受体。局部应用后,它通过刺激“冷”受体和抑制神经元膜中的钙离子电流,产生清凉感。 此外,DL-薄荷醇可能通过κ-阿片受体激动作用发挥镇痛作用 .

类似化合物:

L-薄荷醇: 薄荷醇的天然存在的对映异构体,以其更高的纯度和比 DL-薄荷醇更强的清凉效果而闻名.

D-薄荷醇: 薄荷醇的另一个对映异构体,由于其可用性较低而较少使用.

异薄荷醇: 薄荷醇的一种异构体,具有相似的清凉特性,但感觉特性不同.

DL-薄荷醇的独特性: DL-薄荷醇是 D-薄荷醇和 L-薄荷醇的消旋混合物,提供平衡的清凉效果,使其适用于需要适度清凉感的各种应用。 它的多功能性和可用性使其成为多个行业中的一种有价值的化合物 .

相似化合物的比较

D-Menthol: The other enantiomer of menthol, which is less commonly used due to its lower availability.

Isomenthol: An isomer of menthol with similar cooling properties but different sensory characteristics.

Uniqueness of DL-Menthol: DL-Menthol is a racemic mixture of D- and L-menthol, providing a balanced cooling effect and making it suitable for various applications where a moderate cooling sensation is desired. Its versatility and availability make it a valuable compound in multiple industries .

生物活性

Aniline beta-D-glucuronide (ABG) is a significant metabolite formed from aniline, an aromatic amine widely used in various industrial applications, including dye production and pharmaceuticals. Understanding the biological activity of ABG is crucial for assessing its pharmacokinetics, toxicity, and potential therapeutic applications.

Chemical Structure and Formation

ABG is synthesized through glucuronidation , a metabolic process where aniline conjugates with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The molecular formula for ABG is , with a molecular weight of approximately 269.25 g/mol. This conjugation enhances the solubility of aniline, facilitating its excretion via renal pathways and reducing its potential toxicity.

Detoxification Mechanism

The formation of ABG plays a critical role in detoxifying aniline. By converting aniline into a more water-soluble form, ABG minimizes the harmful effects associated with aniline exposure. This metabolic pathway is essential for reducing risks related to chronic exposure to aniline, which has been linked to various health issues, including carcinogenicity and hematotoxicity .

Interaction with Other Compounds

Research indicates that ABG can influence the bioavailability and toxicity of other drugs when co-administered. It may affect pharmacokinetics by competing for glucuronidation enzymes or altering metabolic pathways of concomitant medications. This interaction underscores the importance of understanding ABG's role in drug metabolism and potential drug-drug interactions.

Carcinogenic Potential

Studies have shown that chronic exposure to aniline can lead to adverse health effects, including bladder tumors among workers exposed to aniline dyes. However, the specific role of ABG in this context remains under investigation. While some studies report that high doses of aniline can induce genetic damage and mutagenic effects, the exact relationship between ABG and these outcomes requires further exploration .

Genotoxicity Assessments

Genotoxicity studies involving aniline have yielded mixed results. For instance, while some tests indicate that aniline can induce chromosomal aberrations in certain animal models, others have shown no significant DNA damage at non-toxic concentrations. These findings highlight the need for more comprehensive studies to elucidate the genotoxic potential of ABG itself .

Case Studies and Research Findings

Therapeutic Applications

Emerging research suggests that glucuronides like ABG may have therapeutic implications beyond detoxification. For example, β-glucuronidase (βG), which hydrolyzes glucuronides back to their active forms, is being explored as a potential target for cancer therapy due to its elevated expression in tumor microenvironments. This mechanism could enable selective drug activation at tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXZDAXCOTKFR-QUARPLMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435012 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-30-1 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。